

A Comparative Guide to Investigational "401" Therapies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

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The designation "**DN401**" is not associated with a single therapeutic agent but appears in the nomenclature of several distinct investigational drugs across different fields of medicine. For oncology researchers, scientists, and drug development professionals, this guide provides a comparative overview of four such cancer therapies: ABN401, SL-401 (Tagraxofusp), DKN-01, and DNX-2401. Each of these agents has a unique mechanism of action and is being evaluated in specific cancer types.

ABN401: A Targeted Therapy for c-MET Dysregulated Cancers

ABN401 is a highly selective, orally administered tyrosine kinase inhibitor (TKI) that targets the c-MET receptor.[1] Dysregulation of the c-MET signaling pathway, through mechanisms such as MET exon 14 (METex14) skipping mutations, gene amplification, or protein overexpression, is a known driver of tumor growth and metastasis in various solid tumors, including non-small cell lung cancer (NSCLC).[2][3] ABN401 is designed to inhibit c-MET and its downstream signaling pathways, thereby suppressing the growth of MET-addicted cancer cells.[4][5]

Efficacy of ABN401 in Non-Small Cell Lung Cancer (NSCLC)

Clinical trial data has shown promising anti-tumor activity for ABN401 in patients with advanced solid tumors, particularly in NSCLC with c-MET alterations.



Trial Phase	Cancer Type	Patient Population	Dosage	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Key Adverse Events (Grade ≥3)
Phase 2	METex14 NSCLC	Treatment- naïve (n=8)	800 mg QD	75%	Not Reported	8.3% experience d grades ≥3 treatment- related adverse events.[6]
Phase 2	METex14 NSCLC	Evaluable population (n=17)	800 mg QD	52.9%	Not Reported	Nausea (70.8%), vomiting (29.2%), diarrhea (33.3%) (all grades).[6]
Phase 1	Advanced Solid Tumors	6 different tumor types (n=16)	50-1200 mg QD	2 Partial Responses (NSCLC)	5 Stable Disease	No drug- related grade ≥ 3 AEs reported.[2]

Experimental Protocol: Phase 2 Study of ABN401 in METex14 NSCLC

The ongoing Phase 2 trial of ABN401 (NCT05541822) is a multicenter study evaluating the efficacy and safety of ABN401 in patients with NSCLC harboring MET exon 14 skipping mutations.[1]

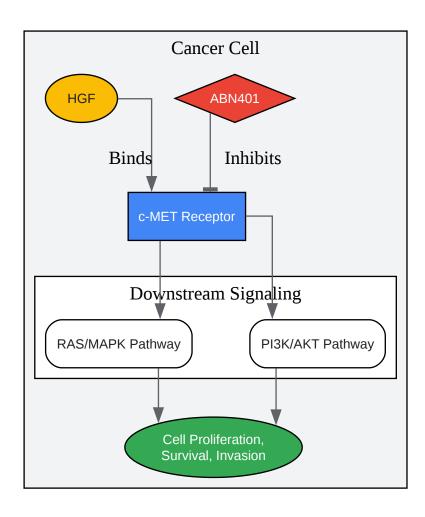
 Patient Population: Adult patients with advanced or metastatic NSCLC with a confirmed METex14 skipping mutation. Patients are stratified by prior treatment status.



- Treatment: ABN401 is administered orally at a dose of 800 mg once daily (QD).[6]
- Primary Endpoint: Objective Response Rate (ORR) as assessed by RECIST v1.1.
- Secondary Endpoints: Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and safety.[1]

ABN401 Mechanism of Action

ABN401 acts as a selective inhibitor of the c-MET receptor tyrosine kinase. By binding to the ATP-binding site of c-MET, it blocks autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and invasion.[1]



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Caption: ABN401 inhibits the c-MET signaling pathway.

Alternatives to ABN401 for c-MET positive NSCLC

Several other c-MET inhibitors have been developed and are in clinical use for NSCLC with MET alterations. These include crizotinib, capmatinib, and tepotinib, which have shown efficacy in this patient population.[7]

SL-401 (Tagraxofusp): A CD123-Directed Cytotoxin

SL-401, or Tagraxofusp, is a novel targeted therapy directed against CD123 (the interleukin-3 receptor alpha chain), which is overexpressed on the surface of various hematologic malignancies, most notably blastic plasmacytoid dendritic cell neoplasm (BPDCN).[8][9] The drug is a fusion protein composed of human interleukin-3 (IL-3) and a truncated diphtheria toxin (DT) payload.[9][10]

Efficacy of SL-401 (Tagraxofusp)

Tagraxofusp has demonstrated significant clinical activity in patients with BPDCN, leading to its FDA approval for this indication.[10] It has also been investigated in other CD123-positive hematologic malignancies like acute myeloid leukemia (AML) and myelofibrosis (MF).[8][11]



Trial Phase	Cancer Type	Patient Population	Dosage	Overall Response Rate (ORR)	Complete Response (CR/CRc/ CRi)	Key Adverse Events
Pivotal Phase 2 (NCT0211 3982)	First-line BPDCN (n=29)	Treatment- naïve	12 mcg/kg/day	90%	72%	Capillary leak syndrome, transaminiti s, hypoalbumi nemia, thrombocyt openia.[12] [13]
Pivotal Phase 2 (NCT0211 3982)	Relapsed/r efractory BPDCN (n=13)	Previously treated	12 mcg/kg/day	69%	38%	As above. [12][13]
Phase 1/2 (NCT0226 8253)	Relapsed/r efractory Myelofibros is (n=14 with splenomeg aly)	JAKi relapsed/re fractory	7, 9, or 12 mcg/kg/day	57% spleen response	Not Applicable	Headache, hypoalbumi nemia, ALT increase, thrombocyt openia.[11]

Experimental Protocol: Pivotal Phase 2 Study of SL-401 in BPDCN (NCT02113982)

This multicenter, single-arm trial was designed to evaluate the efficacy and safety of Tagraxofusp in patients with BPDCN.[8][12]

 Patient Population: The study enrolled both treatment-naïve (first-line) and relapsed/refractory BPDCN patients.[12]

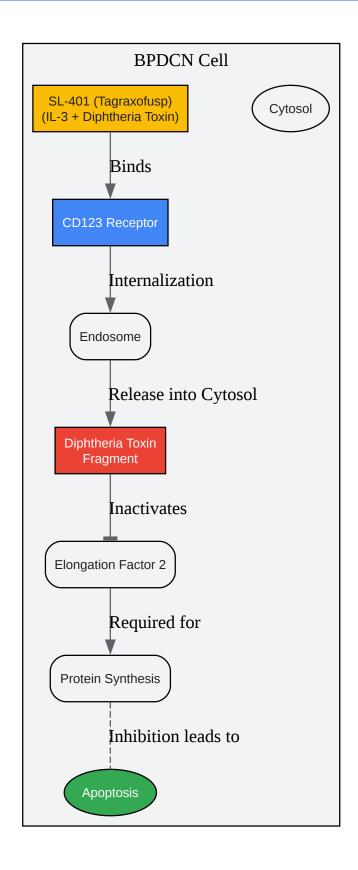


- Treatment: Tagraxofusp was administered as a daily intravenous infusion at a dose of 12 mcg/kg for up to 5 doses every 21 days.[8]
- Primary Endpoint: The primary endpoint for the pivotal cohort was the rate of complete response (CR) plus clinical complete response (CRc).[12]
- Key Findings: The study met its primary endpoint, demonstrating high and durable response rates. A significant proportion of responding patients were successfully bridged to stem cell transplant.[8][12]

SL-401 (Tagraxofusp) Mechanism of Action

Tagraxofusp's mechanism involves a targeted delivery of a potent cytotoxin. The IL-3 component of the fusion protein binds to the CD123 receptor on cancer cells. Following receptor-mediated endocytosis, the diphtheria toxin fragment is released into the cytoplasm, where it inhibits protein synthesis by inactivating elongation factor 2 (EF2), leading to apoptotic cell death.[14][15]





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Caption: SL-401 targets CD123 to induce apoptosis.



Alternatives to SL-401 for BPDCN

Prior to the approval of Tagraxofusp, treatment for BPDCN typically involved intensive chemotherapy regimens similar to those used for acute leukemias or lymphomas, such as Hyper-CVAD or CHOP.[16] Allogeneic stem cell transplantation is considered a potentially curative option.[16][17] Other investigational agents for BPDCN include the BCL-2 inhibitor venetoclax and the CD123-targeting antibody-drug conjugate pivekimab sunirine.[18][19]

DKN-01: An Inhibitor of DKK1 in the Tumor Microenvironment

DKN-01 is a humanized monoclonal antibody that targets and neutralizes Dickkopf-1 (DKK1), a protein that is overexpressed in several cancers and is associated with poor clinical outcomes. [20][21] DKK1 is a modulator of the Wnt/Beta-catenin signaling pathway and has been shown to have immunosuppressive effects within the tumor microenvironment. [20][21]

Efficacy of DKN-01 in Gastroesophageal Cancer

DKN-01 has been evaluated in combination with other therapies, showing encouraging activity in patients with gastric or gastroesophageal junction (G/GEJ) cancer.



Trial Phase	Cancer Type	Treatment Combination	Patient Population	Objective Response Rate (ORR)	Key Finding
Phase 2a (DisTinGuish)	First-line HER2- G/GEJ Cancer	DKN-01 + Tislelizumab	All patients (ITT)	60%	Higher ORR in DKK1-high patients.[22]
Phase 2a (DisTinGuish)	First-line HER2- G/GEJ Cancer	DKN-01 + Tislelizumab	DKK1-high patients	75%	DKK1 expression may be a predictive biomarker. [22]
Phase 2a (DisTinGuish)	First-line HER2- G/GEJ Cancer	DKN-01 + Tislelizumab	DKK1-low patients	56%	Activity also observed in DKK1-low patients.[22]

Experimental Protocol: Phase 2a DisTinGuish Study (NCT04363801)

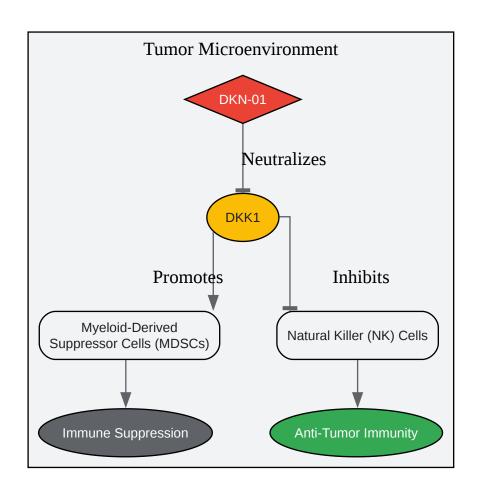
This open-label, multicenter study is evaluating DKN-01 in combination with the anti-PD-1 antibody tislelizumab, with or without chemotherapy, in patients with G/GEJ adenocarcinoma. [22][23]

- Patient Population: The trial enrolls patients with inoperable, locally advanced or metastatic
 G/GEJ adenocarcinoma. Part A focuses on first-line HER2-negative patients.[22]
- Treatment: Patients in Part A receive DKN-01 in combination with tislelizumab.[22]
- Biomarker Analysis: Tumor DKK1 expression is assessed to correlate with clinical outcomes.
 [24]
- Primary Objective: To evaluate the safety, tolerability, and efficacy of the combination therapy.



DKN-01 Mechanism of Action

DKN-01 binds to and blocks the activity of DKK1. The inhibition of DKK1 is believed to have a dual effect: it can restore Wnt pathway signaling, which may have anti-tumor effects in certain contexts, and it can reverse DKK1-mediated immunosuppression in the tumor microenvironment.[21][25] This includes reducing the number of myeloid-derived suppressor cells (MDSCs) and activating natural killer (NK) cells, thereby enhancing the anti-tumor immune response.[20][26]



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Caption: DKN-01 neutralizes DKK1 to enhance anti-tumor immunity.

Alternatives to DKN-01 for G/GEJ Cancer

Standard first-line treatment for advanced or metastatic G/GEJ cancer typically involves chemotherapy, often a combination of a fluoropyrimidine and a platinum agent.[27][28] For



HER2-positive tumors, the targeted therapy trastuzumab is added.[29] More recently, immune checkpoint inhibitors like nivolumab and pembrolizumab, in combination with chemotherapy, have become a standard of care for patients with PD-L1 positive tumors.[27][30] Other targeted therapies and antibody-drug conjugates are also used in later lines of treatment.[27][31]

DNX-2401: An Oncolytic Adenovirus for Glioblastoma

DNX-2401 is an oncolytic adenovirus that has been engineered to selectively replicate in and kill glioblastoma (GBM) cells, an aggressive form of brain cancer, while sparing normal cells. [32][33] This oncolytic virus is designed to trigger a robust anti-tumor immune response.

Efficacy of DNX-2401 in Glioblastoma

Clinical trials of DNX-2401 have investigated its safety and potential efficacy in patients with recurrent glioblastoma. While specific quantitative data from large, randomized trials is still emerging, early-phase studies have shown signals of activity.

A comprehensive data table is not provided due to the early-phase nature of the reported trials and the focus on safety and biological activity over standardized response rates. Early results have indicated that DNX-2401, both alone and in combination with other agents like interferongamma, could be an important treatment option for recurrent glioblastoma.[33] A study in pediatric patients with diffuse intrinsic pontine glioma (DIPG) has also been conducted.[34]

Experimental Protocol: Phase 1b TARGET 1 Trial (NCT02197169)

This was a randomized, multicenter, open-label Phase 1b study in patients with recurrent glioblastoma.[33]

- Patient Population: Patients with recurrent glioblastoma.
- Treatment: Patients were randomized to receive sequential therapy of DNX-2401 with or without interferon-gamma. DNX-2401 was administered directly into the tumor.
- Rationale: The sequential administration of interferon-gamma was intended to enhance the anti-tumor immune response initiated by the oncolytic virus.[33]

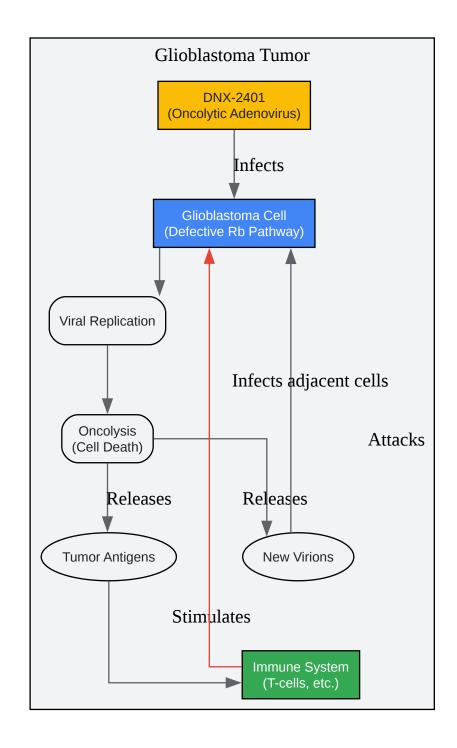


• Primary Objective: To evaluate the safety and tolerability of the treatment.

DNX-2401 Mechanism of Action

DNX-2401 selectively infects and replicates within glioblastoma cells that have a defective Rb pathway, which is common in these tumors. This viral replication leads to oncolysis, the bursting and death of the cancer cells. The dying cancer cells release tumor antigens and viral particles, which in turn stimulate the patient's immune system to recognize and attack the tumor, creating a systemic anti-tumor immune response.[32][35]





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Caption: DNX-2401 induces oncolysis and an anti-tumor immune response.

Alternatives to DNX-2401 for Glioblastoma



Standard treatment for newly diagnosed glioblastoma involves surgery followed by radiation and chemotherapy with temozolomide. [36] For recurrent disease, options are limited and may include further surgery, radiation, or different chemotherapy regimens. Other investigational therapies include various forms of immunotherapy, such as CAR T-cell therapy and other oncolytic viruses like $G47\Delta$ (approved in Japan), G207, and PVS-RIPO.[37][38]

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- To cite this document: BenchChem. [A Comparative Guide to Investigational "401" Therapies in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192590#dn401-efficacy-in-different-cancer-types]

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